4-cyclohexyl-1H-pyridin-2-one
Description
4-Cyclohexyl-1H-pyridin-2-one (molecular formula: C₁₁H₁₅NO) is a heterocyclic compound featuring a pyridinone core substituted with a cyclohexyl group at the 4-position.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-cyclohexyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H15NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,13) |
InChI Key |
CPANNIBGAJGHJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=O)NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-1H-pyridin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclohexylamine with 2-pyridone in the presence of a suitable catalyst can yield 4-cyclohexyl-1H-pyridin-2-one . Another method involves the use of chalcones as starting materials, which undergo a series of reactions including Michael addition, amination, and intramolecular amidation to form the desired product .
Industrial Production Methods
Industrial production of 4-cyclohexyl-1H-pyridin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-cyclohexyl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular Structure and Substituent Effects
The following compounds are highlighted for comparison based on structural and functional group similarities:
Pyrido-Pyrimidinone Derivatives (Patent Compounds)
Examples from European patent applications include:
Key Differences :
- Core Structure: The target compound has a simple pyridinone ring, whereas patent analogs feature fused pyrido[1,2-a]pyrimidin-4-one cores, increasing rigidity and π-conjugation.
Cyclohexanone Derivatives
- 4-Hydroxy-4-(pyridin-2-yl)cyclohexan-1-one (C₁₁H₁₄O₄) : This analog replaces the pyridinone ring with a cyclohexanone core and introduces hydroxyl and pyridinyl groups.
Key Differences :
- The hydroxyl group in this compound increases polarity, leading to higher solubility in polar solvents compared to 4-cyclohexyl-1H-pyridin-2-one.
Physicochemical Properties
Observations :
- The cyclohexyl group in the target compound reduces water solubility compared to patent analogs with piperazine or methoxy groups .
- Hydroxyl-containing analogs (e.g., ) exhibit greater polarity but may require low-temperature storage due to oxidative instability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
